molecular formula C15H17F3N6O B5488580 5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one

5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one

Cat. No. B5488580
M. Wt: 354.33 g/mol
InChI Key: BIPUWIPRJWEVHM-UHFFFAOYSA-N
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Description

The compound “5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperazine ring, and a pyridazinone ring. The presence of these functional groups suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several heterocyclic rings. These rings are likely to influence the compound’s physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound highly electronegative, while the heterocyclic rings could influence its polarity and solubility .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could include in vitro and in vivo studies to determine its effects on cells and organisms .

properties

IUPAC Name

4-[4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O/c16-15(17,18)3-1-11-2-4-19-14(21-11)24-7-5-23(6-8-24)12-9-13(25)22-20-10-12/h2,4,9-10H,1,3,5-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPUWIPRJWEVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2)C3=NC=CC(=N3)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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